tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate: is a boronic acid derivative with a pyrazole core. This compound is notable for its utility in various synthetic applications, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. The key steps involve:
Methylation: The methyl group at the 5-position is introduced using a methylating agent like methyl iodide.
Carbonylation: The carboxylate ester group is introduced through a carbonylation reaction, often using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient production.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyrazole derivatives with different functional groups.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents like toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts like palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Biaryls: Through Suzuki-Miyaura coupling, biaryl compounds are formed.
Oxidized Pyrazoles: Various oxidized derivatives of pyrazole.
Substituted Pyrazoles: Different nucleophiles can replace the boronic acid group.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Its derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids like phenylboronic acid.
Pyrazole Derivatives: Other pyrazole derivatives with different substituents.
Carboxylate Esters: Other esters with different alkyl groups.
Uniqueness: Tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate stands out due to its specific combination of a pyrazole core with a boronic acid group and a tert-butyl ester, making it highly versatile in synthetic applications.
Properties
IUPAC Name |
tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-9-11(16-21-14(5,6)15(7,8)22-16)17-18(10)12(19)20-13(2,3)4/h9H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISRJSQKQZPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402174-61-1 |
Source
|
Record name | tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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